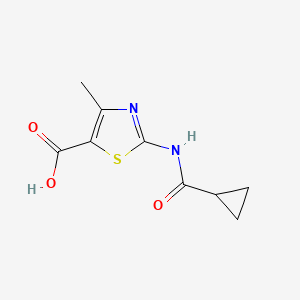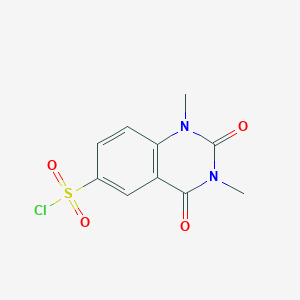
顺式-5-癸烯
概述
描述
“Cis-5-Decene” is a chemical compound with the molecular formula C10H20 . It is also known by other names such as “(Z)-5-Decene” and "(Z)-dec-5-ene" . The molecular weight of cis-5-Decene is 140.27 g/mol .
Synthesis Analysis
The synthesis of cis-5-Decene can be achieved through various methods. One such method involves the use of acetylene as the only source of carbon atoms . Another approach involves a silica gel supported Malaprade cleavage of methyl maslinoate followed by a titanium-on-graphite supported McMurry coupling .
Molecular Structure Analysis
The molecular structure of cis-5-Decene is represented by the SMILES notation "CCCCC=CCCCC" . The InChI key for cis-5-Decene is "UURSXESKOOOTOV-KTKRTIGZSA-N" . The compound has a total of 10 heavy atoms and its complexity, as computed by Cactvs 3.4.8.18, is 62.1 .
Chemical Reactions Analysis
Cis-5-Decene can undergo various chemical reactions. For instance, it can undergo catalytic allylic oxidation to produce a multifunctional chiral building block . This reaction is significant in the production of pharmaceuticals, natural products, fine chemicals, and other functional materials .
Physical And Chemical Properties Analysis
Cis-5-Decene is a colorless liquid with a boiling point of 60°C . It has a molecular weight of 140.27 g/mol . The compound is characterized by a high degree of unsaturation due to the presence of a double bond .
科学研究应用
1. 催化和聚合
顺式-5-癸烯因其在催化和聚合过程中的潜力而受到研究。Krouse 和 Schrock (1988) 探索了各种金属封端的烯炔的合成,包括涉及顺式-5-癸烯的反应。这些化合物被评估为制备聚二乙炔的催化剂,尽管存在不稳定性和不溶性问题,限制了它们在这种情况下的实用性 (Krouse 和 Schrock,1988)。
2. 氧化研究
Fridlyand 等人(2015 年)研究了顺式-5-癸烯在高压和高温下的氧化行为。他们的实验表明,像顺式-5-癸烯这样的长链烯烃中双键的位置显着影响它们的反应性。这项研究有助于理解烯烃的化学动力学效应,这对于开发高效燃料至关重要 (Fridlyand 等人,2015)。
3. 异构化反应
该化合物已用于涉及异构化反应的研究中。例如,Satyanarayana 和 Periasamy(1987 年)使用 CoCl2/Ph3P/NaBH4 体系探索了包括 1-癸烯在内的烯烃催化异构化为各种异构体 (Satyanarayana 和 Periasamy,1987)。
4. 合成和光化学研究
顺式-5-癸烯已用于合成各种化合物和光化学研究中。例如,Zadok 等人(1983 年)研究了吸附在硅胶上的 1-癸烯与微波放电产生的氧原子反应,在不同温度下生成环氧化物和羰基化合物。这项研究有助于了解顺式-5-癸烯等不饱和化合物与活性氧之间的相互作用 (Zadok、Rubinraut 和 Mazur,1983)。
5. 生化分析
顺式-5-癸烯也已用于生化研究中。Lindstedt 等人(1976 年)在患有先天性乳酸酸中毒的儿童的尿液和血清中鉴定出各种酸,包括顺式-5-癸烯-1,10-二酸。这项研究增强了我们对代谢紊乱和不同生化化合物在人体生理学中作用的理解 (Lindstedt、Norberg、Steen 和 Wahl,1976)。
6. 光响应材料
顺式-5-癸烯的使用已扩展到光响应材料的开发中。Mukhopadhyay、Praveen 和 Ajayaghosh(2014 年)讨论了偶氮苯(经历顺式-反式异构化)整合到金属有机材料中。此类研究对于设计响应光的材料具有重要意义,在各种技术应用中可能有用 (Mukhopadhyay、Praveen 和 Ajayaghosh,2014)。
作用机制
Target of Action
cis-5-Decene is a chemical compound with the molecular formula C10H20
Biochemical Pathways
It has been found in the urine of rats treated with hypoglycin a, suggesting it might be involved in the metabolism of this compound
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s important to note that these effects would typically involve changes in cellular processes or functions as a result of the compound’s interaction with its targets .
Action Environment
Such factors could include temperature, pH, and the presence of other compounds or substances .
安全和危害
Cis-5-Decene is classified as a flammable liquid and vapor, and it may be fatal if swallowed and enters airways . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended when handling cis-5-Decene .
未来方向
The future directions in the study and application of cis-5-Decene could involve exploring more efficient and sustainable methods of synthesis. Additionally, understanding the influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures could open up new avenues for research .
属性
IUPAC Name |
(Z)-dec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSXESKOOOTOV-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896841 | |
| Record name | Cis-5-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-5-Decene | |
CAS RN |
7433-78-5 | |
| Record name | (5Z)-5-Decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cis-5-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of cis-5-decene in understanding atmospheric chemistry?
A1: cis-5-Decene, as a symmetrical alkene, serves as a valuable model compound in studying the reactions of alkenes with atmospheric oxidants like ozone. Research has shown that the gas-phase reaction of ozone with cis-5-decene in purified air, with cyclohexane added to scavenge hydroxyl radicals, primarily yields the expected primary carbonyls. The study further identified secondary carbonyls, providing insights into the subsequent reactions of the initially formed biradicals. These findings contribute to a deeper understanding of ozone-alkene reactions in the atmosphere.
Q2: How is cis-5-decene used as a model compound in studying ene reactions?
A2: cis-5-decene serves as a useful model alkene for investigating ene reactions, particularly those relevant to lipid modifications. Studies exploring the ene additions of various reagents, including azo compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and N-sulfmyl-p-toluenesulfonamide (TosNSO), to cis-5-decene, provide valuable spectral data and insights into the regio- and stereochemistry of these reactions. This information is then extrapolated to understand the modification of more complex lipids like jojoba oil and vegetable oils.
Q3: How does the cis configuration of the double bond in cis-5-decene influence its reactivity in olefin metathesis?
A3: The cis configuration in cis-5-decene plays a crucial role in achieving high Z-selectivity in olefin metathesis reactions catalyzed by specific molybdenum alkylidene complexes. For instance, the reaction of 1-hexene in the presence of a bulky molybdenum imido alkylidene catalyst yields 95% cis-5-decene. This high selectivity is attributed to the catalyst's structure, where the combination of a small imido ligand and a bulky alkoxide ligand forces the substrate's substituents to point in the same direction during each insertion step, favoring the formation of the cis isomer.
Q4: Can you elaborate on the use of cis-5-decene in understanding the structural properties of molecules using SERS?
A4: cis-5-decene serves as a model for the acyl chains found in lipids like 1,2-oleoyl-glycero-3-phosphocholine when studied using Surface-Enhanced Raman Spectroscopy (SERS). By analyzing the C=C stretching vibrations in the SERS spectra of cis-5-decene, researchers can gain valuable information about the orientation and order of lipid molecules within a bilayer. This method, coupled with computational modeling, enables the determination of parameters like the order parameter (SC=C), providing insights into the structural organization of lipid membranes.
Q5: What is the role of cis-5-decene in identifying metabolic disorders?
A5: While cis-5-decene itself is not directly implicated in metabolic disorders, its dicarboxylic acid derivative, cis-5-decene-1,10-dioic acid, was identified in unusually high concentrations in the urine of an infant with congenital lactic acidosis. The presence of this and other unusual dicarboxylic acids, likely a result of impaired beta-oxidation of fatty acids, served as a critical clue in diagnosing the metabolic condition. This case highlights the significance of identifying unusual metabolites like cis-5-decene derivatives in diagnosing metabolic disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

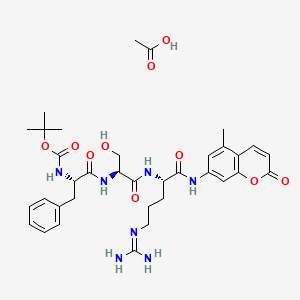
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
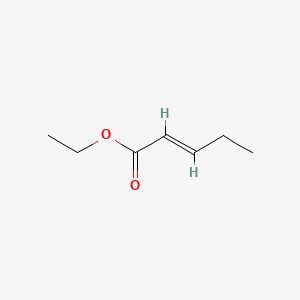
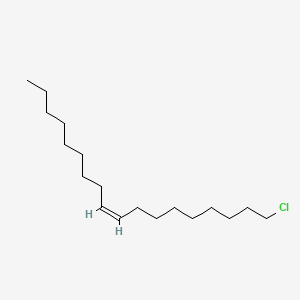
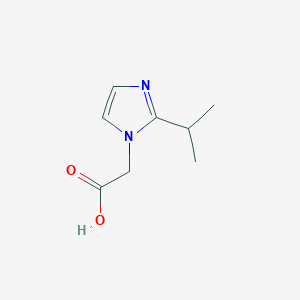
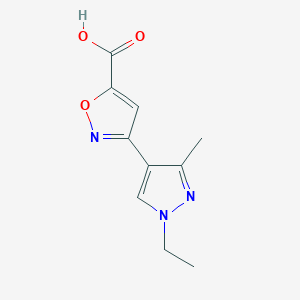


![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)
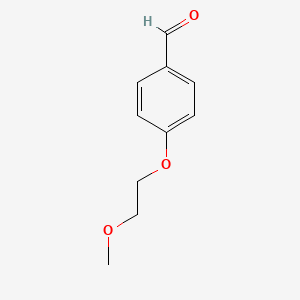
![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

